molecular formula C12H16BrNO2S B077772 1-(4-Bromo-3-methylphenylsulfonyl)piperidine CAS No. 332906-22-6

1-(4-Bromo-3-methylphenylsulfonyl)piperidine

Cat. No.: B077772
CAS No.: 332906-22-6
M. Wt: 318.23 g/mol
InChI Key: GKCILCLYIZSIPJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenylsulfonyl)piperidine is an organic compound with the molecular formula C12H16BrNO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a brominated methylphenyl group attached to a sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with piperidine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenylsulfonyl)piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or thiols.

Scientific Research Applications

1-(4-Bromo-3-methylphenylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenylsulfonyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the brominated phenyl group can enhance binding affinity through hydrophobic interactions. The piperidine ring provides structural rigidity and can influence the overall conformation of the molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-4-methylphenylsulfonyl)piperidine: Similar structure but with different substitution pattern on the phenyl ring.

    4-Bromo-1-(methylsulfonyl)piperidine: Lacks the phenyl group, resulting in different chemical properties.

    1-(4-Bromo-2-methylphenylsulfonyl)piperidine: Another isomer with a different position of the methyl group on the phenyl ring.

Uniqueness

1-(4-Bromo-3-methylphenylsulfonyl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromine and sulfonyl groups provides a versatile platform for further chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-10-9-11(5-6-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCILCLYIZSIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353372
Record name 1-(4-Bromo-3-methylbenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332906-22-6
Record name 1-(4-Bromo-3-methylbenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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